2-(4-Bromo-3-methyl-phenoxy)acetonitrile
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Overview
Description
2-(4-Bromo-3-methyl-phenoxy)acetonitrile is an organic compound characterized by a bromo-substituted phenyl ring attached to an acetonitrile group via an ether linkage
Synthetic Routes and Reaction Conditions:
Bromination and Esterification: The compound can be synthesized by first brominating 3-methylphenol to obtain 4-bromo-3-methylphenol, followed by esterification with chloroacetonitrile.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 4-bromo-3-methylphenol with potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production typically involves large-scale bromination and esterification processes, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromo group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the nitro group to an amine.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl).
Substitution: Various nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: 4-bromo-3-methylbenzoic acid.
Reduction: 4-bromo-3-methylbenzylamine.
Substitution: 4-azido-3-methylphenol or 4-iodo-3-methylphenol.
Scientific Research Applications
2-(4-Bromo-3-methyl-phenoxy)acetonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in molecular biology research for labeling and tracking biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in drug discovery, it may bind to enzyme active sites or receptor sites, modulating biological processes.
Comparison with Similar Compounds
2-(4-Bromo-3-methyl-phenyl)ethanol
4-Bromo-3-methylphenol
2-Bromo-3-methylbenzoic acid
Uniqueness: 2-(4-Bromo-3-methyl-phenoxy)acetonitrile is unique due to its specific structural features, such as the presence of both bromo and methyl groups on the phenyl ring, and the acetonitrile group, which differentiates it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCZKRCVGVIHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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